molecular formula C10H12ClNO2 B1405133 6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride CAS No. 33332-07-9

6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride

Cat. No.: B1405133
CAS No.: 33332-07-9
M. Wt: 213.66 g/mol
InChI Key: XPAMJUHTTXNXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

33332-07-9

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

6,7,8,9-tetrahydro-[1,3]dioxolo[4,5-h]isoquinolin-8-ium;chloride

InChI

InChI=1S/C10H11NO2.ClH/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8;/h1-2,11H,3-6H2;1H

InChI Key

XPAMJUHTTXNXIY-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=CC3=C2OCO3.Cl

Canonical SMILES

C1C[NH2+]CC2=C1C=CC3=C2OCO3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride typically involves the aminoalkylation of indole derivatives with cotarnine. This reaction occurs regioselectively at the nitrogen atom of the indole fragment, resulting in the formation of the corresponding tetrahydroisoquinoline derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride involves its interaction with alpha-2 adrenergic receptors. It acts as a partial agonist at these receptors, which is thought to mediate its anxiolytic and anorectic effects . This interaction influences various molecular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride is unique due to its specific interaction with alpha-2 adrenergic receptors and its potential therapeutic applications. Its distinct structure also allows for unique chemical transformations and applications in various fields of research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.